molecular formula C18H14O7 B12571943 Acetic acid, (benzoyloxy)-, anhydride CAS No. 192775-63-6

Acetic acid, (benzoyloxy)-, anhydride

Cat. No.: B12571943
CAS No.: 192775-63-6
M. Wt: 342.3 g/mol
InChI Key: VKXQNJKSUKHPPB-UHFFFAOYSA-N
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Description

Acetic acid, (benzoyloxy)-, anhydride is an organic compound that belongs to the class of acid anhydrides. It is a derivative of acetic acid and benzoic acid, and it is commonly used in organic synthesis as a reagent. This compound is known for its reactivity and is utilized in various chemical reactions to introduce acetyl and benzoyl groups into other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, (benzoyloxy)-, anhydride can be synthesized through several methods:

    Reaction of Acetic Anhydride with Benzoic Acid: This method involves the reaction of acetic anhydride with benzoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the anhydride.

    Dehydration of Acetic Acid and Benzoic Acid: Another method involves the dehydration of a mixture of acetic acid and benzoic acid using a dehydrating agent like phosphorus pentoxide. This process removes water and forms the desired anhydride.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and dehydrating agents are used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (benzoyloxy)-, anhydride undergoes several types of chemical reactions:

    Acetylation and Benzoylation: It is commonly used to introduce acetyl and benzoyl groups into other molecules. This reaction is often carried out in the presence of a base such as pyridine.

    Hydrolysis: The compound can be hydrolyzed to yield acetic acid and benzoic acid. This reaction occurs readily in the presence of water.

    Esterification: It can react with alcohols to form esters. This reaction is typically catalyzed by acids such as sulfuric acid.

Common Reagents and Conditions

    Bases: Pyridine, triethylamine

    Acids: Sulfuric acid, hydrochloric acid

    Dehydrating Agents: Phosphorus pentoxide, thionyl chloride

Major Products Formed

    Acetylated Compounds: When used in acetylation reactions

    Benzoylated Compounds: When used in benzoylation reactions

    Esters: When reacted with alcohols

Scientific Research Applications

Acetic acid, (benzoyloxy)-, anhydride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce acetyl and benzoyl groups into various molecules. This is important in the synthesis of pharmaceuticals, agrochemicals, and polymers.

    Biology: It is used in the modification of biomolecules such as proteins and nucleic acids. This helps in studying the structure and function of these biomolecules.

    Medicine: It is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It plays a role in the development of drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, (benzoyloxy)-, anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles such as alcohols, amines, and water. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of an intermediate. This intermediate then undergoes rearrangement to yield the final product, with the release of acetic acid and benzoic acid as by-products.

Comparison with Similar Compounds

Similar Compounds

    Acetic Anhydride: Similar in structure but lacks the benzoyloxy group. It is used primarily for acetylation reactions.

    Benzoic Anhydride: Similar in structure but lacks the acetyl group. It is used primarily for benzoylation reactions.

    Propionic Anhydride: Similar in reactivity but contains propionyl groups instead of acetyl and benzoyl groups.

Uniqueness

Acetic acid, (benzoyloxy)-, anhydride is unique due to its ability to introduce both acetyl and benzoyl groups into molecules. This dual functionality makes it a versatile reagent in organic synthesis, allowing for the modification of molecules in a single step. Its reactivity and selectivity make it a valuable tool in both research and industrial applications.

Properties

CAS No.

192775-63-6

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

[2-(2-benzoyloxyacetyl)oxy-2-oxoethyl] benzoate

InChI

InChI=1S/C18H14O7/c19-15(11-23-17(21)13-7-3-1-4-8-13)25-16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

VKXQNJKSUKHPPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)OC(=O)COC(=O)C2=CC=CC=C2

Origin of Product

United States

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